Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-13-5-2-3-6-14(13)15-8-9-18(10-12-21-15)17(19)16-7-4-11-20-16/h2-7,11,15H,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMMTBXACXJGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is the formation of the thiophene ring through the Paal-Knorr synthesis, followed by the construction of the thiazepane ring via cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to efficiently form the thiophene and thiazepane rings. These methods are favored for their high yield and scalability .
Chemical Reactions Analysis
Types of Reactions: Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methanone group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
- Heterocyclic Core : The target compound’s 1,4-thiazepan ring offers greater conformational flexibility compared to the six-membered piperazine rings in 7f and 8a. This flexibility may enhance binding to larger biological targets but reduce selectivity .
- However, the methyl group may improve lipophilicity, enhancing membrane permeability .
- Functional Groups: The methanone group in the target compound is shared with 7f and BODIPY derivatives.
Toxicity Considerations
- The target compound’s safety profile remains speculative but warrants caution in biological applications .
Biological Activity
Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.
Structural Overview
The compound features a thiophene ring , a thiazepane ring , and a methanone group , which contribute to its distinctive chemical properties. The presence of these moieties suggests potential interactions with biological targets, making it a candidate for therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Thiazepane Ring : Achieved through cyclization of appropriate precursors.
- Introduction of the Thiophene Ring : Often via coupling reactions such as Suzuki or Stille coupling.
- Attachment of the Tolyl Group : Typically through Friedel-Crafts acylation reactions.
These synthetic routes allow for the efficient production of the compound while maintaining high purity and yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar thiazepane structures have shown promising results against various cancer cell lines:
These findings suggest that thiophen derivatives may induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.
Antimicrobial Activity
Thiophen derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting that this compound may possess similar effects.
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : It could also modulate receptor activity, influencing signaling pathways related to inflammation and cell proliferation.
Case Studies
- In Vitro Evaluations : Various studies have assessed the biological activity of thiophen derivatives using standard assays such as MTT and caspase activation tests. These studies consistently show that modifications to the thiophene or thiazepane structure can enhance bioactivity.
- Comparative Studies : Comparisons with structurally similar compounds reveal that the unique combination of functional groups in this compound contributes to its distinct biological profile. For instance, while thiophene-2-carboxaldehyde shares a thiophene ring, it lacks the thiazepane structure that is essential for its enhanced activity.
Q & A
Q. What synthetic strategies are optimal for constructing the 1,4-thiazepane ring in Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone?
The synthesis of the 1,4-thiazepane ring typically involves cyclization of precursor amines with sulfur-containing reagents. For example, reacting a β-amino alcohol with carbon disulfide (CS₂) under basic conditions can yield thiazepane derivatives. Key steps include:
- Ring closure : Use of thiophilic agents like Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to introduce sulfur .
- Substituent positioning : The o-tolyl group at the 7-position is introduced via Friedel-Crafts acylation or alkylation, requiring Lewis acids (e.g., AlCl₃) .
- Catalysis : TiO₂ nanocatalysts improve regioselectivity in heterocyclic synthesis, reducing byproduct formation .
Q. How can spectroscopic techniques (NMR, MS) distinguish structural isomers of this compound?
- ¹H NMR : The thiophen-2-yl group shows distinct aromatic protons as doublets (δ 7.2–7.6 ppm), while the o-tolyl methyl group resonates as a singlet near δ 2.4 ppm. Coupling patterns in the thiazepane ring (e.g., NH or CH₂ groups) confirm ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways. Cleavage at the methanone bridge (C=O) generates ions corresponding to thiophen-2-yl and o-tolyl-thiazepane fragments .
Q. What solvent systems are recommended for recrystallizing this compound to achieve high purity?
- Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) dissolve the compound effectively but require slow evaporation for crystal growth.
- Mixed solvents : Ethyl acetate/hexane (1:3) or dichloromethane/methanol gradients improve crystal lattice stability, critical for X-ray diffraction studies .
Advanced Research Questions
Q. How do computational methods (QM/MM, DFT) predict the compound’s electronic properties and reactivity?
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models the methanone group’s electron-withdrawing effects, showing charge delocalization across the thiophene and thiazepane rings. This predicts nucleophilic attack sites (e.g., sulfur atoms) .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. The thiophene ring’s HOMO (-5.2 eV) suggests susceptibility to electrophilic substitution .
Q. How can conflicting NMR and X-ray crystallography data on conformational flexibility be resolved?
- Dynamic NMR (DNMR) : Detects ring inversion in the thiazepane moiety by observing coalescence of proton signals at elevated temperatures .
- Crystallographic refinement (SHELXL) : Resolves disorder in the o-tolyl group by applying restraints to thermal parameters. Twinning corrections may be required for high-resolution data .
Q. What experimental protocols validate the compound’s stability under physiological conditions (e.g., pH, temperature)?
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Flow chemistry : Continuous reactors minimize side reactions (e.g., over-alkylation) by controlling residence time and temperature .
- Protecting groups : Temporarily shield reactive sites (e.g., NH in thiazepane) with Boc (tert-butoxycarbonyl) groups, removed post-synthesis via trifluoroacetic acid (TFA) .
Q. How does the compound’s electronic structure influence its bioactivity in enzyme inhibition assays?
- Docking studies : The methanone group forms hydrogen bonds with catalytic residues (e.g., serine hydrolases), while the thiophene ring engages in π-π stacking with aromatic pockets.
- SAR (Structure-Activity Relationship) : Modifying the o-tolyl group’s substituents (e.g., electron-withdrawing halogens) alters binding affinity by 2–3 orders of magnitude .
Q. What analytical challenges arise in characterizing trace impurities, and how are they addressed?
Q. How do solvent polarity and Lewis acidity affect the compound’s catalytic applications (e.g., in cross-coupling reactions)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
